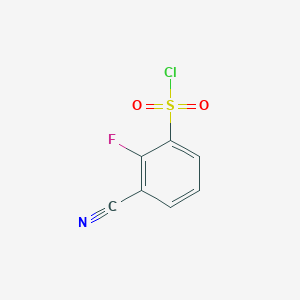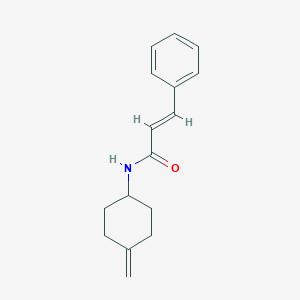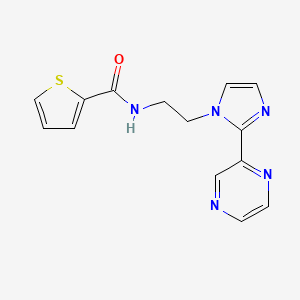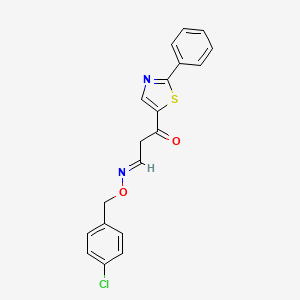![molecular formula C17H23N5O3 B2558696 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-41-0](/img/structure/B2558696.png)
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione, also known as TIP, is a purinergic receptor antagonist. It is a synthetic compound that has been used in scientific research to study the purinergic system. The purinergic system is a complex signaling system that involves the release of purines, such as adenosine triphosphate (ATP), and their interaction with purinergic receptors. TIP has been found to have a high affinity for the P2X7 receptor, which is involved in immune response and inflammation.
Scientific Research Applications
Novel Research Strategies and Applications
Hydantoin Derivatives in Medicinal Chemistry
Hydantoins, including compounds structurally similar to the requested molecule, are pivotal in drug discovery due to their broad spectrum of biological and pharmacological activities. These compounds are instrumental in the synthesis of non-natural amino acids and their conjugates, showing potential therapeutic applications. The Bucherer-Bergs reaction, significant for the synthesis of hydantoin, exemplifies an efficient method for preparing important natural products and new therapeutics (Shaikh et al., 2023).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators, along with oxidoreductive enzymes, offers a promising approach for the degradation of recalcitrant organic pollutants. This enzymatic treatment enhances the efficiency of pollutant degradation, presenting a viable method for remediating various industrial effluents (Husain & Husain, 2007).
Curcumin Derivatives for Medicinal Properties
Curcumin derivatives, including Schiff base, hydrazone, and oxime compounds, have been synthesized to enhance the medicinal properties of curcumin. These modifications aim to improve the biological activity of curcumin, showcasing its therapeutic potential across a range of applications (Omidi & Kakanejadifard, 2020).
Imiquimod and Analogues as Immune Modifiers
Imiquimod and its analogues, featuring an imidazoquinolinamine structure similar to the requested compound, activate the immune system through cytokine induction. These compounds have shown effectiveness in treating various cutaneous diseases, highlighting the potential of heterocyclic compounds in immunotherapy (Syed, 2001).
Oxadiazole Derivatives for Chemosensors and Therapeutics
1,3,4-Oxadiazoles, a class of heterocyclic compounds, demonstrate a broad spectrum of applications from pharmacology to material science. These derivatives are especially noted for their potential in developing chemosensors for metal ions, owing to their photoluminescent properties and coordination sites (Sharma et al., 2022).
properties
IUPAC Name |
4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-7-8-20-9(2)10(3)21-13-14(18-16(20)21)19(6)17(25)22(15(13)24)11(4)12(5)23/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUFFHJFYCBTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C(C)C(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6484614 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2558614.png)




![N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2558620.png)
![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)
![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)



![2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2558635.png)
![6-Cyano-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2558636.png)